2-(Azetidin-3-ylsulfanyl)-4-methylpyrimidine hydrochloride
Overview
Description
“2-(Azetidin-3-ylsulfanyl)-4-methylpyrimidine hydrochloride” is a chemical compound that contains an azetidine ring and a pyrimidine ring. Azetidine is a four-membered ring with one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely feature the azetidine ring attached to the pyrimidine ring via a sulfur atom. The exact structure would depend on the specific locations of the methyl group and the hydrochloride group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Azetidine and pyrimidine rings can participate in a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, azetidine and pyrimidine derivatives have properties influenced by their ring structures and the functional groups attached to them .
Scientific Research Applications
Antidepressant and Nootropic Agent Synthesis
Asha B. Thomas et al. (2016) explored the synthesis of Schiff’s bases and 2-azetidinones, including those related to 2-(azetidin-3-ylsulfanyl)-4-methylpyrimidine hydrochloride, for their potential as antidepressant and nootropic agents. They found that some synthesized compounds exhibited significant antidepressant and nootropic activities, suggesting the potential of the 2-azetidinone skeleton as a central nervous system active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antimicrobial Activity
Pratibha Sharma et al. (2004) conducted studies on biologically significant 2-azetidinones, which include compounds similar to this compound. They synthesized a series of these compounds and tested them for their antimicrobial activity, finding significant activity against various bacterial strains (Sharma, Kumar, & Sharma, 2004).
Synthesis of Azetidines and Azetidinones
G. S. Singh et al. (2008) detailed the synthesis and reactivity of azetidines and azetidin-2-ones, which include the structure of this compound. They discussed the stability, synthesis methods, and potential applications in creating various amides, alkenes, and amines (Singh, D’hooghe, & Kimpe, 2008).
Antitubercular and Antioxidant Activities
M. Chandrashekaraiah et al. (2014) investigated analogues of this compound for their antimicrobial, antituberculosis, and antioxidant activities. Their findings support the potential use of these compounds in the design of new antibacterial and antituberculosis drugs (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Antihyperlipidemic Evaluation
N. Arya et al. (2013) synthesized novel thienopyrimidine derivatives of azetidinone, related to this compound, and evaluated their lipid-lowering activity. Some compounds showed significant effects comparable to standard drugs, suggesting their potential as antihyperlipidemic agents (Arya, Munde, Dwivedi, Jagdale, & Jain, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-4-methylpyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S.ClH/c1-6-2-3-10-8(11-6)12-7-4-9-5-7;/h2-3,7,9H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVQHYLWSNTCGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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